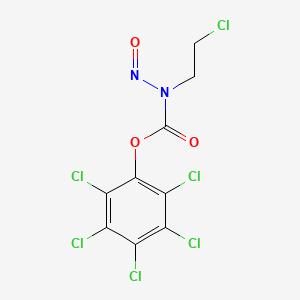
Pentachlorophenyl (2-chloroethyl)nitrosocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentachlorophenyl (2-chloroethyl)nitrosocarbamate is a chemical compound known for its unique structure and properties It contains a pentachlorophenyl group, a 2-chloroethyl group, and a nitrosocarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentachlorophenyl (2-chloroethyl)nitrosocarbamate typically involves the reaction of pentachlorophenol with 2-chloroethyl isocyanate in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process is optimized to maximize yield and minimize waste, often incorporating advanced purification methods to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Pentachlorophenyl (2-chloroethyl)nitrosocarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pentachlorophenyl (2-chloroethyl)carbamate, while reduction can produce pentachlorophenyl (2-chloroethyl)amine .
Applications De Recherche Scientifique
Pentachlorophenyl (2-chloroethyl)nitrosocarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Mécanisme D'action
The mechanism of action of Pentachlorophenyl (2-chloroethyl)nitrosocarbamate involves the alkylation of DNA, leading to DNA damage and cell death. The nitroso group can form reactive intermediates that interact with DNA, causing crosslinking and strand breaks. This mechanism is similar to other nitrosourea compounds, which are known for their anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pentachlorophenyl (2-chloroethyl)carbamate
- Pentachlorophenyl (2-chloroethyl)amine
- Pentachlorophenyl (2-chloroethyl)urea
Uniqueness
Its nitroso group, in particular, differentiates it from other similar compounds and contributes to its biological activity .
Propriétés
Numéro CAS |
80354-53-6 |
|---|---|
Formule moléculaire |
C9H4Cl6N2O3 |
Poids moléculaire |
400.8 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentachlorophenyl) N-(2-chloroethyl)-N-nitrosocarbamate |
InChI |
InChI=1S/C9H4Cl6N2O3/c10-1-2-17(16-19)9(18)20-8-6(14)4(12)3(11)5(13)7(8)15/h1-2H2 |
Clé InChI |
LMCBVLARRDSUHY-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)N(C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,13S)-6-(2-hydroxypropan-2-yl)-7,11,20-trioxapentacyclo[11.7.0.02,10.04,8.014,19]icosa-2(10),3,5,8,14(19),15,17-heptaene-13,17-diol](/img/structure/B14432257.png)
![Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester](/img/structure/B14432258.png)
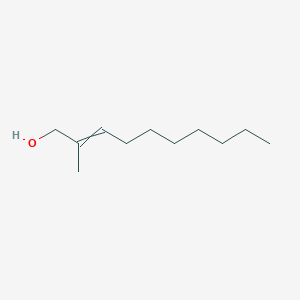

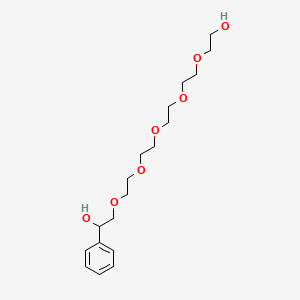
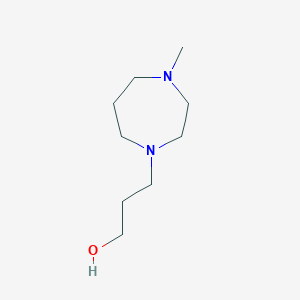

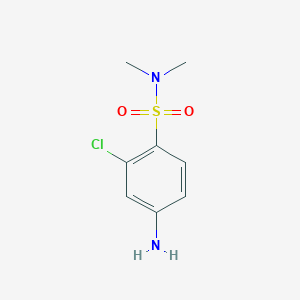
![([1,1'-Biphenyl]-4-yl)(4-methoxyphenyl)methanone](/img/structure/B14432307.png)
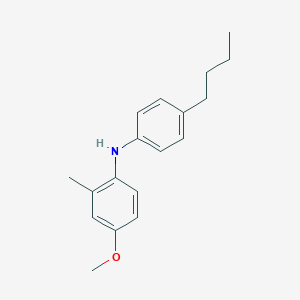
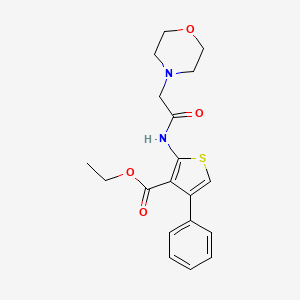
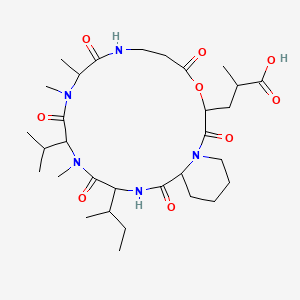
![2-[(3-Methylbut-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14432317.png)
